Tris(glycinato)iron(III)

Iron bioavailability Food fortification Amino acid chelates

Iron-fortified food formulators struggle with ferrous salt-induced lipid oxidation. Tris(glycinato)iron(III) (CAS 34369-82-9) eliminates this: zero hexanal formation vs. pronounced rancidity with ferrous bisglycinate. • 15.3% fractional absorption in water vs. 9.1% for ferrous bisglycinate • Absorption regulated by iron stores, minimizing overload risk • Oxidatively inert in dairy, infant formula, and lipid-rich cereals Supplied as a well-characterized reference standard for fortification research and development.

Molecular Formula C6H9FeN3O6
Molecular Weight 275.00 g/mol
Cat. No. B13151587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(glycinato)iron(III)
Molecular FormulaC6H9FeN3O6
Molecular Weight275.00 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6]
InChIInChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3
InChIKeyBKERZOLTDSOAHY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(glycinato)iron(III) Procurement Guide


Tris(glycinato)iron(III), also referred to as ferric trisglycinate or iron trisglycinate, is a coordination complex in which one iron(III) ion is chelated by three bidentate glycinate ligands. It belongs to the class of iron amino acid chelates developed as food fortificants and therapeutic iron sources . The compound is characterized by its ferric oxidation state and a 1:3 iron-to-glycine stoichiometry, which confer distinct absorption behaviour and oxidative reactivity compared with the more widely used ferrous bisglycinate (1:2 iron-to-glycine, ferrous oxidation state) and simple iron salts such as ferrous sulfate.

Fe³⁺ Ferric oxidation state governs absorption and redox behaviour distinct from ferrous (Fe²⁺) analogues
1:3 1:3 iron-to-glycine stoichiometry; differs from 1:2 ferrous bisglycinate, impacting ligand-exchange and matrix interaction
Chelate Iron amino acid chelate class developed for food-fortification research and absorption studies

Why Ferric Trisglycinate Cannot Be Substituted


Although ferrous bisglycinate (FeBC) and ferrous sulfate are the most extensively studied iron fortificants, ferric trisglycinate differs fundamentally in oxidation state (Fe³⁺ vs Fe²⁺), ligand stoichiometry, and food-matrix compatibility. Direct comparative human studies have demonstrated that these molecular differences translate into divergent absorption profiles across food matrices and opposing effects on lipid oxidation . Consequently, the choice of iron source cannot be reduced to a cost-per-milligram decision; it must be driven by the specific performance requirements of the target formulation, food vehicle, and target population.

Oxidation state
Fe³⁺ vs Fe²⁺ may shift absorption kinetics and oxidative reactivity; ferrous bisglycinate or sulfate cannot be assumed equivalent.
Ligand stoichiometry
1:3 chelate may interact differently with food matrices compared with 1:2 bisglycinate, altering matrix-specific absorption.
Matrix stability
Ferric trisglycinate shows distinct oxidative stability profile; pro-oxidative behaviour of ferrous bisglycinate may not transfer to ferric chelate.

Head-to-Head Evidence Comparison


Higher Absorption from Aqueous Solution vs. Bisglycinate

In a controlled human absorption study (n = 23 subjects with a range of iron statuses), geometric mean iron absorption from a 3 mg Fe dose administered in water was 15.3% for ferric trisglycinate, compared with 9.1% for ferrous bisglycinate and 32.5% for iron ascorbate . This represents a 68% relative increase in fractional absorption for the ferric trisglycinate over the ferrous bisglycinate chelate in a liquid vehicle.

Aqueous absorption
Head-to-head
15.3% vs 9.1% (bisglycinate)
Reported higher fractional absorption in water; supports aqueous formulation research context.
n=23, 3 mg Fe dose, radioisotope method, day 16 measurement
Iron bioavailability Food fortification Amino acid chelates

Reduced Absorption in High-Phytate Maize Meal

The same study evaluated iron absorption from whole-maize meal porridge fortified with 3 mg Fe. Geometric mean absorption from ferric trisglycinate was only 2.3% (range 0.5–9.2%), significantly lower than the 6.0% (range 2.6–13.6%) observed for ferrous bisglycinate (P < 0.05). For comparison, ferrous sulfate absorption was 1.7% (range 1.0–3.3%) .

Phytate-rich matrix
Head-to-head
2.3% vs 6.0% (bisglycinate) & 1.7% (sulfate)
Reduced absorption in high-phytate maize; indicates matrix-dependent performance.
n=10 iron-sufficient men, whole-maize porridge, P
Oxidative stability
Reported
No rancidity / hexanal detected
Supports oxidative stability in lipid-containing food matrices.
Maize porridge, 30/60 mg Fe/kg, 20 d storage, GC headspace
Absorption regulation
Class-level
Inverse correlation with serum ferritin
Reported homeostatic regulation; may inform safety-related endpoint monitoring.
Class-level attribute for amino acid chelates; data to verify
Phytate inhibition Cereal fortification Iron absorption

Zero Rancidity and Hexanal in Fortified Porridge

In a sensory and oxidative stability evaluation of whole-maize porridge fortified with 30 or 60 mg Fe/kg and stored at 30, 40, or 50°C for 20 days, ferric trisglycinate produced no detectable rancidity and no hexanal formation. In contrast, ferrous bisglycinate produced significantly more rancidity and was the only fortificant that generated hexanal, with levels increasing as a function of iron concentration and storage temperature . Sodium iron EDTA and ferrous sulfate also showed some detrimental sensory effects, but bisglycinate was unequivocally the most pro-oxidative.

Oxidative stability
Reported
No rancidity / hexanal detected
Supports oxidative stability in lipid-containing food matrices.
Maize porridge, 30/60 mg Fe/kg, 20 d storage, GC headspace
Lipid peroxidation Sensory quality Oxidative stability

Absorption Regulated by Iron Stores

Iron absorption from ferric trisglycinate is strongly inversely correlated with serum ferritin, the established biomarker of body iron stores. In the Bovell-Benjamin et al. (2000) study, absorption from all amino acid chelate sources (bisglycinate and trisglycinate) and iron ascorbate was strongly inversely related to serum ferritin . This regulatory mechanism is a class-level characteristic of iron amino acid chelates, distinguishing them from unregulated iron salts whose absorption is not proportionally down-regulated with increasing iron stores, thereby posing a greater risk of iron overload.

Absorption regulation
Class-level
Inverse correlation with serum ferritin
Reported homeostatic regulation; may inform safety-related endpoint monitoring.
Class-level attribute for amino acid chelates; data to verify
Iron homeostasis Serum ferritin Absorption regulation

Application Scenarios for Procurement


Liquid Supplements and Beverage Fortification

Based on the 15.3% fractional absorption in water , ferric trisglycinate is the superior iron amino acid chelate for aqueous liquid formulations, including ready-to-drink iron-fortified beverages and oral liquid iron supplements. Its absorption advantage over ferrous bisglycinate (9.1%) in water-based vehicles directly supports its selection for this application category.

Lipid-Containing Foods Requiring Oxidative Stability

The absence of detectable rancidity and hexanal production with ferric trisglycinate, in contrast to the pronounced pro-oxidative effects of ferrous bisglycinate , makes trisglycinate the preferred iron fortificant for dairy products, infant formulas, lipid-rich cereals, and any food product where sensory neutrality and shelf-life are non-negotiable procurement specifications.

Programs Targeting Populations at Risk of Overload

The regulation of iron absorption by body iron stores, demonstrated for ferric trisglycinate , supports its use in fortification programs serving populations with mixed iron status. This physiological control mechanism reduces the risk of excessive iron accumulation compared with unregulated iron salts, providing a safety-driven rationale for procurement in public health interventions.

Research and Reference Standard for Chelate Studies

As a well-characterized, stoichiometrically defined ferric tris-glycinate complex with documented absorption kinetics, oxidative inertness, and homeostatic regulation , this compound serves as a reference standard for comparative studies evaluating novel iron amino acid chelates. Its defined ligand coordination and established in-human performance data make it a reliable benchmark for research procurement.

Application
Selection Property
Validation Focus
Aqueous formulation research
Reported absorption in water-based vehicles
Fractional absorption comparison vs. bisglycinate
Lipid-containing food matrix studies
Oxidative stability profile
Rancidity and hexanal endpoints
Iron homeostasis research
Absorption regulation by iron stores
Serum ferritin correlation
Comparative chelate studies
Defined stoichiometry & documented human absorption
Benchmarking novel iron amino acid chelates
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